molecular formula C16H18N4O2 B2858366 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034326-22-0

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2858366
CAS No.: 2034326-22-0
M. Wt: 298.346
InChI Key: OQQJSZBPIDEDLQ-UHFFFAOYSA-N
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Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications

Complex Formation and Acid-Base Properties

The acid-base properties and complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone, a related compound, have been studied, revealing its coordination with dysprosium(III) tris(acetylacetonate) without deprotonation due to its higher basicity and lower acidity. This contrasts with its thio analog, which coordinates in the deprotonated form. The stability constants suggest that the complex formed from the oxo analog is more stable than that from the thione analog, highlighting the relevance of such compounds in coordination chemistry and potential applications in materials science or catalysis (Pod''yachev et al., 1994).

Antimicrobial Activity

The synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated that compounds using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material exhibit significant antibacterial and antifungal activities. This suggests their potential as novel antimicrobial agents, possibly leading to the development of new treatments for microbial infections (Hossan et al., 2012).

Hydrogen-Bonded Structures

Studies on hydrogen-bonded structures in pyrimidinone derivatives have revealed significant insights into their molecular architectures. For instance, the hydrogen-bonded ribbon and sheets observed in 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate demonstrate the polarization of electronic structures and the role of hydrogen bonding in determining molecular geometry. These findings can contribute to the design of new materials with desired physical and chemical properties (Orozco et al., 2009).

Molecular Synthesis and Structural Analysis

The synthesis of compounds like 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one provides a clear example of the diversity and complexity achievable in organic synthesis, with potential applications ranging from pharmaceuticals to materials science. The weak intermolecular C—H⋯O hydrogen bond involving the carbonyl O atom in the structure of these compounds could be exploited in the design of molecular assemblies or materials with specific properties (Butcher et al., 2006).

Novel Anticancer Agents

The development of pyrido [2, 3-d] pyrimidine derivatives as antitumor agents represents an important area of research, with potential implications for the treatment of various cancers. The synthesis approach involving the reaction of amino- and substituted amino-1, 3-dimethyluracil with dimethyl acetylenedicarboxylate suggests a pathway for creating new anticancer compounds, offering hope for novel therapeutic options (Ogura & Sakaguchi, 1973).

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-14-5-8-20(10-14)15(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQJSZBPIDEDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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